trans-2-Hexene

説明

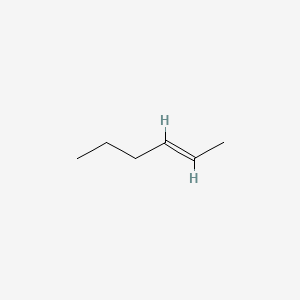

Structure

3D Structure

特性

IUPAC Name |

(E)-hex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-3-5-6-4-2/h3,5H,4,6H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPKRALMXUUNKS-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90881224 | |

| Record name | (2E)-2-Hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor, Liquid; [IUCLID], Clear colorless liquid; [MSDSonline], Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |

| Record name | Hexene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-2-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18097 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Boiling point: 67.9 °C /2-Hexene (E)/; 68.8 °C /2-Hexene (Z)/; 67.1 °C /3-Hexene (E)/; 66.4 °C /3-Hexene (Z)/ | |

| Record name | HEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 0.6869 g/cu cm @ 20 °C /2-Hexene (E)/; 0.6772 g/cu cm @ 20 °C /2-Hexene (Z)/; 0.6796 g/cu cm @ 20 °C /3-Hexene (Z)/ | |

| Record name | HEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

173.0 [mmHg], 150.0 [mmHg], 155.0 [mmHg], Vapor pressure= 173 mm Hg @ 25 °C | |

| Record name | Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-2-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18097 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

4050-45-7, 592-43-8, 25264-93-1 | |

| Record name | trans-2-Hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4050-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexene, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004050457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025264931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Hexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2-Hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-hex-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXENE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TZ30GGG1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Melting point: -133 °C /2-Hexene (E)/; -141.1 °C /2-Hexene (Z)/; -115.4 °C /3-Hexene (E)/; -137.8 °C /3-Hexene (Z)/ | |

| Record name | HEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Pathways and Methodologies for Trans 2 Hexene

Catalytic Syntheses of trans-2-Hexene

Catalysis, both homogeneous and heterogeneous, provides the most efficient and selective routes to this compound. These processes utilize transition metal complexes or solid acid catalysts to lower the activation energy for bond rearrangement, enabling synthesis under controlled conditions.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity due to well-defined active sites.

The reduction of alkynes is a fundamental method for forming alkenes. While the catalytic hydrogenation of an internal alkyne like 2-hexyne (B165341) over standard catalysts such as palladium or platinum leads to complete saturation to form hexane (B92381), specialized catalysts can stop the reaction at the alkene stage. libretexts.org Typically, catalytic hydrogenation of alkynes, for instance with Lindlar's catalyst, proceeds via syn-addition of hydrogen, yielding the cis-alkene. libretexts.orgaskfilo.com

The synthesis of trans-alkenes from alkynes is classically achieved through a dissolving metal reduction, such as using sodium metal in liquid ammonia, which proceeds through a radical mechanism involving anti-addition of hydrogen. libretexts.orgaskfilo.comdoubtnut.com However, the formation of this compound can occur under certain catalytic hydrogenation conditions, often as a result of the isomerization of the initially formed cis-2-hexene (B1348261) product to the more thermodynamically stable trans isomer. rsc.orgrsc.org For example, studies on the hydrogenation of 2-hexyne note that preventing the isomerization to this compound is a key challenge when high yields of cis-2-hexene are desired. rsc.orgrsc.org Furthermore, certain organolanthanide complexes have been studied for the hydrogenation of various hexene isomers, including this compound, indicating their activity in reactions involving this substrate. google.com

Olefin metathesis is a powerful reaction that reorganizes fragments of alkenes by cleaving and regenerating carbon-carbon double bonds, catalyzed by metal alkylidene complexes. wikipedia.org While not a direct single-step synthesis from common precursors, this compound is a key intermediate in tandem isomerization-metathesis (ISOMET) processes. rsc.orgacs.org

In these tandem reactions, a catalyst system first isomerizes a terminal olefin, such as 1-hexene (B165129), to a mixture of internal isomers, including this compound and trans-3-hexene. acs.org A second, co-present metathesis catalyst then acts on these internal olefins. For example, a process designed to convert Cn trans-internal olefins into C2n-2 cis-olefins and ethylene (B1197577) relies on the initial formation of this compound from 1-hexene. acs.org The major C9 product observed in some ISOMET reactions is believed to arise from the cross-metathesis of 1-hexene and this compound. acs.org These reactions are made possible by combining "alkene zipper" catalysts, such as those based on ruthenium, for the isomerization step with tungsten-based metathesis catalysts that selectively react with terminal olefins. acs.org

The most direct catalytic route to this compound is the isomerization of its isomers, particularly the kinetically favored alpha-olefin, 1-hexene. sigmaaldrich.comsigmaaldrich.com This double-bond migration is efficiently catalyzed by a variety of homogeneous transition metal complexes.

Ruthenium(III) complexes derived from naphthaldiimine ligands have been shown to catalyze the double bond migration of 1-hexene to produce this compound, which can subsequently isomerize to cis-2-hexene. researchgate.net The active catalyst is believed to be a metal hydride species (Ru(III)-H) generated in situ. researchgate.net Homogeneous metal complexes have been developed that are effective in converting linear olefins to their isomerized products. google.com In some cases, isomerization is observed to occur concurrently with hydrogenation reactions; for instance, during the reduction of hexenes, a significant amount of cis-2-hexene can be isomerized to this compound. google.com

| Catalyst System | Substrate | Key Finding | Reference |

|---|---|---|---|

| Naphthaldiimine-based Ru(III) complexes | 1-Hexene | Catalyzes double bond migration to give this compound as an initial product. | researchgate.net |

| Homogeneous metal complexes (unspecified) | cis-2-Hexene | During reduction reactions, significant isomerization of cis-2-hexene to this compound was observed. | google.com |

| [CpRu(P–N)(MeCN)]BArF4 | 1-Hexene | Isomerized 1-hexene to an equilibrium mixture including this compound as a precursor for tandem metathesis. | acs.org |

This compound can be synthesized as a component of a C6 olefin mixture through the dimerization or oligomerization of smaller olefins like propylene (B89431) or ethylene. The product distribution is highly dependent on the catalyst and reaction conditions.

A single-site nickel-modified Wells-Dawson-type polyoxometalate (Ni-POM-WD/SBA-15) was used to catalyze the gas-phase oligomerization of propylene. rsc.org The reaction exclusively produced C6 dimers, with this compound identified as the most prevalent product, followed by trans-3-hexene. rsc.org Similarly, β-diketiminato Ni(II) bromide complexes, when activated with methylaluminoxane (B55162) (MAO), catalyze the isomerization and oligomerization of 1-hexene. icp.ac.ru The products are primarily hexene isomers and dimer isomers, with the ratio of trans- to cis-2-hexene being influenced by the stability of the catalytic intermediates. icp.ac.ru Ethylene can also be used as a feedstock; a Ni complex chelated by a [2.2]paracyclophane-functionalized diimine ligand catalyzes ethylene oligomerization, first to butenes, which then react further to form hexenes. mdpi.com

| Catalyst System | Substrate | Key Products | Finding | Reference |

|---|---|---|---|---|

| Ni-POM-WD/SBA-15 | Propylene | C6 Dimers | This compound was the most prevalent product in the dimer mixture. | rsc.org |

| β-Diketiminato Ni(II) bromide / MAO | 1-Hexene | Hexene isomers, Dimer isomers | The process involves concurrent isomerization and oligomerization. The trans-/cis-2-hexene ratio depends on intermediate stability. | icp.ac.ru |

| NiBr2(L1) / MAO (L1 = [2.2]paracyclophane-diimine) | Ethylene | Butenes, Hexenes | Initially formed butenes undergo further reaction to produce hexenes. | mdpi.com |

Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), are widely used in industrial processes due to their stability and ease of separation. For the synthesis of this compound, these methods predominantly focus on the isomerization of 1-hexene.

Zeolites, particularly H-ZSM-5, are effective catalysts for the double-bond isomerization of 1-hexene. researchgate.netdoi.orgsigmaaldrich.com Density functional theory studies have clarified the mechanism, showing that 1-hexene first adsorbs onto the Brønsted acid site of the zeolite to form a stable alkoxy intermediate. researchgate.netdoi.org This intermediate then decomposes, yielding the adsorbed this compound. The calculated activation barrier for this process over H-ZSM-5 is 12.65 kcal/mol. researchgate.netdoi.org

Bimetallic nanoparticle catalysts have also shown high selectivity for isomerization. A catalyst composed of palladium-in-gold alloy nanoparticles (Pd4Au96) preferentially converts 1-hexene into its isomers, with this compound being the predominant product (33% selectivity at 92% conversion), significantly suppressing the hydrogenation to n-hexane compared to a pure palladium catalyst. osti.gov In another study, a heterogeneous ruthenium catalyst on a nitrogen-doped carbon support (Ru@NC), while primarily studied for hydroformylation, showed significant isomerization of 1-hexene, yielding this compound with 70% selectivity among the isomerized products. acs.org

| Catalyst | Substrate | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| H-ZSM-5 Zeolite | 1-Hexene | Vapor Phase | Reaction proceeds via an alkoxy intermediate with a calculated activation barrier of 12.65 kcal/mol to form this compound. | researchgate.netdoi.org |

| Pd4Au96 Nanoparticles | 1-Hexene | 373 K, steady state | At 92% conversion, this compound was the predominant product with 33% selectivity. | osti.gov |

| HBEA Zeolite | 1-Hexene | Not specified | Used as a robust isomerization catalyst in a tandem ISOMET process, yielding 55% this compound. | rsc.org |

| Ru@NC (Ru on N-doped carbon) | 1-Hexene | Hydroformylation conditions | Observed 70% selectivity towards this compound as an isomerization byproduct. | acs.org |

Heterogeneous Catalytic Methods

Supported Catalysts for Olefin Synthesis

The synthesis of this compound via the isomerization of 1-hexene is a significant industrial process, often relying on heterogeneous catalysts. Supported catalysts are central to this transformation, offering high activity, selectivity, and ease of separation.

Research into the vapor-phase isomerization of 1-hexene has demonstrated the utility of novel molybdena catalysts prepared by metal oxide vapor synthesis (MOVS). researchgate.net These catalysts facilitate the conversion of 1-hexene to both cis- and this compound. researchgate.net Another approach involves embedding poly(vinylpyrrolidone) (PVP)-stabilized platinum (Pt) clusters within an amorphous microporous titania-silica mixed oxide support. acs.org This catalyst was tested in the hydrogenation of 2-hexyne, where it showed high selectivity for cis/trans-2-hexene. acs.org Specifically, at complete conversion of 2-hexyne, a selectivity to 2-hexenes of 88% was achieved, with the cis isomer being predominant. acs.org The presence of the PVP stabilizer was found to be crucial for this high selectivity. acs.org

Bimetallic catalysts supported on zeolites have also been extensively studied. For the isomerization of 1-hexene, H-ZSM-5 zeolite modified with bimetallic additives such as Fe-Mo, Co-Mo, and Ni-Mo has proven effective. aphrc.org These reactions, conducted at 250 °C and 4.0 MPa, achieved a high conversion of 1-hexene (95–97%) with cis-2-hexene and cis-3-hexene (B1361246) as the main products. aphrc.org The addition of these transition metals alters the ratio of Brönsted to Lewis acid sites, which enhances catalytic activity. aphrc.org The catalyst with 2.5 wt% Ni and 2.5 wt% Mo showed the best performance, attributed to an increased number of weak Lewis acid sites that promote isomerization. aphrc.org

Similarly, zeolite beta (HBEA) has been used as a robust catalyst for the double-bond isomerization of 1-hexene. rsc.org In one study, HBEA achieved a 66% yield of 2-hexenes, with this compound being the major isomer (55% yield) over cis-2-hexene (11% yield) after one hour. rsc.org

Table 1: Performance of Various Supported Catalysts in Hexene/Hexyne Conversion

| Catalyst System | Reactant | Major Products | Key Findings |

|---|---|---|---|

| PVP-stabilized Pt on Titania-Silica acs.org | 2-Hexyne | cis/trans-2-Hexene | Achieved >94% selectivity to 2-hexenes at up to 50% conversion. |

| Ni-Mo on H-ZSM-5 Zeolite aphrc.org | 1-Hexene | cis-2-Hexene, cis-3-Hexene | Reached 95-97% conversion; Ni-Mo modification enhanced weak Lewis acid sites. |

| HBEA Zeolite rsc.org | 1-Hexene | This compound | Yielded 66% 2-hexenes, with a 5:1 ratio of trans to cis isomers. |

| Molybdena (MOVS) researchgate.net | 1-Hexene | cis/trans-2-Hexene | Effective for vapor-phase isomerization. |

Zeolite-Catalyzed Isomerization Mechanisms

The mechanism of alkene isomerization over zeolites is a subject of detailed investigation, with the goal of understanding the reaction pathways to enhance selectivity. For the conversion of 1-hexene to this compound, the reaction over H-ZSM-5 zeolite is understood to proceed through a mechanism involving the Brønsted acid sites. researchgate.netdoi.org

According to density functional theory (DFT) studies, 1-hexene first physically adsorbs onto the acidic site of the zeolite. researchgate.netdoi.org The acidic proton then transfers to a carbon atom of the double bond, while the other carbon atom of the double bond forms a bond with an oxygen atom of the zeolite framework, creating a stable alkoxy intermediate. researchgate.netdoi.org Subsequently, the Brønsted host oxygen abstracts a hydrogen atom from the alkyl chain, the carbon-oxygen bond breaks, and the acidic site is restored, releasing the this compound product. doi.org The calculated activation barrier for this process is 12.65 kcal/mol, which aligns well with experimental data. doi.org

However, alternative mechanisms have been proposed. Some studies on linear butenes suggest a concerted mechanism that avoids the formation of covalent alkoxy intermediates. acs.orgacs.org In this model, the zeolite's acidic OH group protonates the double bond while a neighboring basic oxygen atom on the zeolite abstracts a proton from the olefin simultaneously, leading directly to the isomerized product. acs.org

The type of zeolite also plays a critical role in the reaction outcome. For instance, ferrierite (FER) is noted for its high selectivity with minimal side reactions, which is attributed to its restricted pore size and a monomolecular isomerization pathway. researchgate.netresearchgate.net In contrast, zeolites like BEA may be less selective. researchgate.net The ratio of cis to trans isomers can also be influenced by the nature of the active sites within the zeolite. researchgate.net

Stoichiometric Organic Synthesis Methods

In addition to catalytic methods, stoichiometric organic reactions provide precise control over the synthesis of specific isomers like this compound.

Stereocontrolled Wittig and Related Olefination Reactions

The Wittig reaction is a cornerstone of alkene synthesis, reacting an aldehyde or ketone with a phosphonium (B103445) ylide. libretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. wikipedia.org Unstabilized ylides (where the R group on the ylide is an alkyl group) typically react with aldehydes to produce (Z)-alkenes with moderate to high selectivity. libretexts.orgwikipedia.org To favor the formation of (E)-alkenes, such as this compound, stabilized ylides (e.g., those with ester or ketone groups) are generally used. wikipedia.orgdalalinstitute.com

For unstabilized ylides, the Schlosser modification of the Wittig reaction is a powerful technique to obtain the (E)-alkene. libretexts.orgwikipedia.org This method involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures. wikipedia.orgorganic-chemistry.org This deprotonates the carbon alpha to the phosphorus, and subsequent protonation, often with a sterically hindered proton donor, leads to the more stable threo-betaine intermediate, which then eliminates to form the (E)-alkene. libretexts.orgorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a variation using phosphonate (B1237965) esters, is also particularly effective for synthesizing (E)-alkenes. dalalinstitute.comnumberanalytics.com

Elimination Reactions with Defined Stereochemistry

Elimination reactions, particularly the E2 (bimolecular elimination) mechanism, are fundamental for creating double bonds with specific stereochemistry. libretexts.org The E2 reaction is stereoselective and generally favors the formation of the more stable trans-alkene. iitk.ac.inchemistrysteps.com

This selectivity arises from the stereochemical requirement of the E2 transition state, which must be in an anti-periplanar arrangement. In this geometry, the abstracted proton and the leaving group are on opposite sides of the developing double bond, minimizing steric hindrance in the transition state that leads to the trans product. chemistrysteps.com For example, the dehydrohalogenation of 2-bromohexane (B146007) with a strong, non-bulky base would be expected to yield this compound as the major product according to Zaitsev's rule, which predicts the formation of the most substituted alkene. jove.comlumenlearning.com The inherent stability of the trans isomer over the cis isomer ensures it is the predominant product when multiple pathways are possible. chemistrysteps.comchemistrysteps.com

In cyclic systems, this requirement for a trans-diaxial arrangement of the hydrogen and the leaving group can dictate the regiochemical outcome, sometimes overriding Zaitsev's rule. iitk.ac.in However, for acyclic substrates like those used to form this compound, the formation of the thermodynamically more stable trans isomer is typically favored. iitk.ac.inddugu.ac.in

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles encourage the development of synthetic routes that are more environmentally benign, with a key focus on maximizing efficiency and minimizing waste.

Atom-Economical Methodologies

Atom economy, a concept introduced by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. numberanalytics.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. numberanalytics.com Reactions with high atom economy are central to green chemistry as they generate less waste. numberanalytics.comjocpr.com

In the context of synthesizing this compound, different methods exhibit vastly different atom economies.

Isomerization reactions , such as the catalytic conversion of 1-hexene to this compound, are inherently 100% atom-economical because all atoms of the reactant are incorporated into the product. scranton.edu

Addition reactions also tend to have high atom economy for the same reason. scranton.edu

Elimination reactions , such as the dehydrohalogenation of an alkyl halide, have lower atom economy because they produce stoichiometric byproducts (e.g., a salt and water). scranton.edu

The Wittig reaction is a classic example of a reaction with poor atom economy. rsc.org While it can be highly effective and selective, it generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct, which has a high molecular weight and constitutes a significant waste stream. dalalinstitute.comrsc.org

Therefore, from a green chemistry perspective, catalytic isomerization is the most atom-economical and sustainable method for producing this compound. numberanalytics.com Research continues to focus on developing highly selective and reusable catalysts for such processes to further enhance their green credentials. rsc.orggoogle.com

Sustainable Catalytic Systems

The development of sustainable catalytic systems for the synthesis of this compound is a focal point of green chemistry, aiming to replace traditional methods with more environmentally benign, efficient, and economically viable processes. These systems prioritize the use of recyclable catalysts, milder reaction conditions, and improved atom economy, often through the isomerization of more readily available isomers like 1-hexene. Key sustainable approaches include the use of solid acid catalysts like zeolites, the immobilization of catalysts in recyclable media such as ionic liquids, and the application of biocatalysis.

Zeolite-Based Catalytic Systems

Zeolites are crystalline aluminosilicates that function as highly effective solid acid catalysts for hydrocarbon transformations. Their well-defined pore structures, high thermal stability, and the ability to be regenerated and reused make them a cornerstone of sustainable catalysis. In the context of this compound synthesis, zeolites primarily catalyze the double-bond isomerization of 1-hexene.

The reaction mechanism over a zeolite like H-ZSM-5 involves the Brønsted acid sites. doi.org Initially, 1-hexene is adsorbed onto an acidic site, followed by the transfer of a proton to a carbon atom of the double bond. This forms a stable alkoxy intermediate, which then undergoes a hydrogen abstraction and breaks its bond with the zeolite framework, releasing this compound and restoring the catalytic site. doi.org The calculated activation barrier for this process is a relatively low 12.65 kcal/mol. doi.org

Research has explored modifying zeolites to enhance their catalytic performance. The addition of bimetallic promoters such as iron-molybdenum (Fe-Mo), cobalt-molybdenum (Co-Mo), and nickel-molybdenum (B8610338) (Ni-Mo) to H-ZSM-5 has been investigated. aphrc.org These modifications can create new Lewis acid sites, altering the Brønsted-to-Lewis acid site ratio, which in turn boosts catalytic activity and stability. aphrc.org For instance, a catalyst containing 2.5 wt% Ni and 2.5 wt% Mo on ZSM-5 demonstrated high C6 olefin selectivity under specific conditions. aphrc.org The pore size of the zeolite is another critical factor; structures like ferrierite have shown superior performance in n-hexene isomerization compared to Y-zeolites. researchgate.net

Interactive Data Table: Performance of Zeolite-Based Catalysts in Hexene Isomerization

| Catalyst | Precursor | Temperature (°C) | Pressure (MPa) | Conversion of 1-Hexene (%) | Key Products | Source |

|---|---|---|---|---|---|---|

| H-ZSM-5 | 1-Hexene | N/A (Theoretical) | N/A (Theoretical) | N/A | This compound | doi.org |

| Ni-Mo-ZSM-5 | 1-Hexene | 250 | 4.0 | 95-97 | cis-2-Hexene, cis-3-Hexene | aphrc.org |

| H-beta (HBEA) | 1-Hexene | 150 | 0.3 (Ethylene) | ~60 (to propylene) | Propylene (via metathesis) | rsc.orgrsc.org |

| Ferrierite | n-Hexene | N/A | N/A | High | Isohexenes | researchgate.net |

Catalyst Immobilization in Ionic Liquids

Ionic liquids (ILs) are salts with low melting points that are considered potential green solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. A key sustainable strategy involves using ILs as a stationary phase to immobilize a homogeneous catalyst, allowing for easy separation and recycling of the catalyst from the product stream.

This concept has been demonstrated in continuous flow systems. nih.gov For example, a rhodium-based catalyst for hydroformylation, a reaction that can involve alkene isomerization, was successfully dissolved in an ionic liquid. nih.gov Substrates and reagents were introduced in a supercritical carbon dioxide phase, which also served to carry away the products. nih.gov This setup allows the catalyst to be retained in the reactor for extended periods, operating for weeks without significant degradation. nih.gov

More directly related to isomerization, photoredox catalysts have been immobilized in ionic liquids for the (E)- to (Z)-isomerization of alkenes using visible light. ruepinglab.comnih.gov This approach enables a continuous flow process where the catalyst is recycled through simple phase separation, combining the benefits of homogeneous catalysis (mild conditions, high selectivity) with the ease of separation typical of heterogeneous catalysis. ruepinglab.comnih.gov While not specifically demonstrated for this compound, the methodology represents a powerful sustainable platform for various alkene isomerizations.

Interactive Data Table: Sustainable Isomerization Systems

| Catalytic System | Description | Reaction | Key Advantage | Source |

|---|---|---|---|---|

| Rhodium complex in Ionic Liquid/scCO₂ | Biphasic system with catalyst in IL and reactants/products in supercritical CO₂. | Alkene Hydroformylation / Isomerization | Continuous flow operation, low catalyst leaching (as low as 0.012 ppm), catalyst recycling. | nih.gov |

| Photocatalyst in Ionic Liquid | Photoredox catalyst immobilized in an IL for continuous flow processing. | (E)- to (Z)-Alkene Isomerization | Catalyst is continuously recycled by phase separation; uses visible light. | ruepinglab.comnih.gov |

| Heterogeneous Nickel-Hydride | Ni[P(OEt)₃]₄ activated by a solid acid (sulfated zirconia). | 1-Alkene Isomerization | Avoids precious metals, prevents catalyst decomposition, improved selectivity, and recyclability. | chemrxiv.org |

Biocatalytic Approaches

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. These processes are inherently sustainable, operating under mild conditions (ambient temperature and pressure) in aqueous media, and exhibiting exceptionally high selectivity.

While direct biocatalytic isomerization of 1-hexene to this compound is not widely documented, related enzymatic reactions highlight the potential of this approach. For instance, the enzyme aryl alcohol oxidase from Pleurotus eryngii (PeAAOx) has been used for the biocatalytic synthesis of trans-2-hexenal (B146799) from trans-2-hexenol. beilstein-journals.orgdoaj.org This oxidation was performed efficiently in a continuous-flow microreactor, which overcame the low solubility of oxygen in aqueous solutions and achieved very high turnover numbers for the enzyme, demonstrating its preparative utility. beilstein-journals.orgchemistryviews.org

Furthermore, enzymes have been shown to act on this compound itself. The chemo-enzymatic synthesis of chiral azidoalcohols starts with the epoxidation of this compound using a styrene (B11656) monooxygenase, confirming that enzymes can recognize and transform this substrate. mdpi.com The study of bio-based production of adipic acid also involves enzymatic steps acting on derivatives like trans-2-hexenedioic acid, further underscoring the feasibility of incorporating enzymes into synthetic pathways involving C6 alkenes. researchgate.net These examples strongly suggest that the discovery or engineering of an appropriate isomerase could lead to a highly sustainable, direct biocatalytic route to this compound.

Interactive Data Table: Research Findings in Biocatalysis on Related C6 Compounds

| Enzyme/System | Substrate | Product | Key Finding | Source |

|---|---|---|---|---|

| Aryl Alcohol Oxidase (PeAAOx) | trans-2-Hexenol | trans-2-Hexenal | High turnover frequency (up to 38 s⁻¹) and turnover numbers (>300,000) in a continuous-flow reactor. | beilstein-journals.orgchemistryviews.org |

| Styrene Monooxygenase (StyAB) | This compound | (2R,3R)-2,3-epoxyhexane | Successful enzymatic epoxidation of this compound, enabling a chemo-enzymatic cascade. | mdpi.com |

| Old Yellow Enzyme family | trans-2-Hexenedioic acid | Adipic acid precursor | In silico and in vitro studies on the enzymatic reduction of the double bond. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Trans 2 Hexene Transformations

Electrophilic Addition Reactions and Stereoselectivity

Electrophilic addition reactions involve the attack of an electrophile on the electron-rich π bond of the alkene. This typically leads to the formation of new sigma bonds across the double bond, often proceeding through carbocation or cyclic ion intermediates. The stereochemical outcome is dictated by the nature of these intermediates.

Halogenation Mechanismslibretexts.orgacs.org

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to alkenes like trans-2-hexene is a classic example of electrophilic addition. The reaction proceeds via a two-step mechanism involving a cyclic halonium ion intermediate libretexts.orgmasterorganicchemistry.compressbooks.publibretexts.orgucalgary.calibretexts.orglibretexts.org.

Mechanism:

Formation of the Halonium Ion: The π electrons of the alkene's double bond attack one of the halogen atoms, inducing a dipole in the halogen molecule. This leads to heterolytic cleavage of the halogen-halogen bond, forming a halide ion and a positively charged electrophilic halogen. The electrophilic halogen then forms a three-membered cyclic ion (halonium ion) with the two carbon atoms of the double bond, delocalizing the positive charge libretexts.orgpressbooks.publibretexts.orgucalgary.calibretexts.orglibretexts.org.

Nucleophilic Attack: The halide ion, acting as a nucleophile, attacks one of the carbons in the halonium ion from the backside, opposite to the bridging halogen atom. This backside attack opens the cyclic ion, resulting in the formation of a vicinal dihalide.

Stereoselectivity: This backside attack on the cyclic halonium ion is responsible for the anti-addition stereochemistry, meaning the two halogen atoms add to opposite faces of the original double bond libretexts.orgmasterorganicchemistry.compressbooks.publibretexts.orgucalgary.calibretexts.orglibretexts.orglibretexts.orgjove.comnih.govquora.com. For this compound, which is an internal alkene, the addition of Br₂ will result in the formation of a racemic mixture of diastereomers, specifically (3R,4S)-3,4-dibromohexane and (3S,4R)-3,4-dibromohexane, due to the creation of new chiral centers masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com.

Data Table 3.1.1: Halogenation of this compound

| Reagent | Solvent | Product Type | Stereochemistry | Regioselectivity |

| Br₂ | CCl₄ | Vicinal Dibromide | Anti-addition | Not applicable |

| Cl₂ | CH₂Cl₂ | Vicinal Dichloride | Anti-addition | Not applicable |

Hydrohalogenation Pathways

Hydrohalogenation involves the addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond of an alkene. This reaction proceeds through a stepwise mechanism involving a carbocation intermediate.

Mechanism:

Protonation: The alkene's π electrons attack the electrophilic hydrogen atom of the hydrogen halide, leading to the cleavage of the H-X bond and the formation of a carbocation on one of the alkene carbons and a halide anion masterorganicchemistry.compressbooks.pubperiodicchemistry.comwikipedia.org.

Nucleophilic Attack: The halide anion then attacks the carbocation intermediate to form the final alkyl halide product masterorganicchemistry.compressbooks.pubperiodicchemistry.comwikipedia.org.

Regioselectivity: The reaction follows Markovnikov's rule , which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, and the halogen adds to the carbon with fewer hydrogen atoms. This regioselectivity is governed by the stability of the carbocation intermediate, with more substituted carbocations being more stable (tertiary > secondary > primary) masterorganicchemistry.compressbooks.pubperiodicchemistry.comwikipedia.orgscienceready.com.au. For this compound, both carbons of the double bond are secondary and have one hydrogen atom. Protonation can occur at either C2 or C3, leading to secondary carbocations at C3 or C2, respectively. The reaction will preferentially form the more stable carbocation, and the halide will then add to it. This can lead to a mixture of products, primarily 3-bromohexane (B146008) (H on C2, Br on C3) and 2-bromohexane (B146007) (H on C3, Br on C2), with the distribution influenced by the relative stability of the carbocation intermediates and potential rearrangements masterorganicchemistry.comperiodicchemistry.com.

Stereoselectivity: The carbocation intermediate is trigonal planar, allowing the halide anion to attack from either face. Therefore, hydrohalogenation reactions are generally not stereoselective , leading to a mixture of syn and anti addition products masterorganicchemistry.commakingmolecules.com.

Data Table 3.1.2: Hydrohalogenation of this compound

| Reagent | Mechanism Type | Regioselectivity Rule | Major Products (Examples) | Stereoselectivity |

| HBr | Electrophilic Addition | Markovnikov | 3-bromohexane, 2-bromohexane | Not stereoselective |

| HCl | Electrophilic Addition | Markovnikov | 3-chlorohexane, 2-chlorohexane | Not stereoselective |

Hydration and Oxymercuration-Demercuration Reactions

Hydration refers to the addition of water across the double bond of an alkene, typically yielding an alcohol. Two common methods are acid-catalyzed hydration and oxymercuration-demercuration.

Acid-Catalyzed Hydration:

Mechanism: This reaction is mechanistically similar to hydrohalogenation, involving protonation of the alkene to form a carbocation, followed by nucleophilic attack by water and subsequent deprotonation to yield the alcohol makingmolecules.com.

Regioselectivity: It follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the double bond, driven by the formation of the more stable carbocation intermediate masterorganicchemistry.comscienceready.com.aumakingmolecules.comwikipedia.orglibretexts.orgjove.comlibretexts.orgdoubtnut.com.

Stereoselectivity: Due to the planar carbocation intermediate, the reaction is not stereoselective , allowing water to attack from either face makingmolecules.com.

Rearrangements: Carbocation rearrangements can occur if a more stable carbocation can be formed masterorganicchemistry.comlibretexts.org.

Oxymercuration-Demercuration:

Mechanism: This two-step process involves the formation of a cyclic mercurinium ion intermediate, which is attacked by water. The initial oxymercuration step is followed by demercuration using sodium borohydride (B1222165) (NaBH₄) to remove the mercury and introduce a hydrogen atom wikipedia.orglibretexts.orgdoubtnut.commasterorganicchemistry.combyjus.com. The mercurinium ion intermediate stabilizes the developing positive charge, preventing carbocation rearrangements wikipedia.orglibretexts.org.

Regioselectivity: The reaction is highly regioselective and follows Markovnikov's rule , with the hydroxyl group attaching to the more substituted carbon wikipedia.orglibretexts.orglibretexts.orgdoubtnut.combyjus.com.

Data Table 3.1.3: Hydration of this compound

| Reaction Method | Reagents | Product Type | Regioselectivity Rule | Stereoselectivity | Rearrangements |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ | Alcohol | Markovnikov | Not stereoselective | Possible |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O; 2. NaBH₄ | Alcohol | Markovnikov | Not stereoselective | Avoided |

Radical Reactions and Their Pathways

Radical reactions involve species with unpaired electrons, typically initiated by homolytic cleavage of a bond. These reactions often exhibit different regioselectivity and stereoselectivity compared to ionic reactions.

Free Radical Addition Mechanisms

The addition of hydrogen bromide (HBr) to alkenes in the presence of peroxides or light proceeds via a free radical mechanism, leading to an outcome opposite to Markovnikov's rule.

Mechanism:

Initiation: A peroxide initiator (e.g., ROOR) undergoes homolytic cleavage upon heating or irradiation to form alkoxy radicals (RO•). These radicals then abstract a hydrogen atom from HBr, generating a bromine radical (Br•) and the corresponding alcohol (ROH) libretexts.orgorganicchemistrytutor.comchemistrysteps.combyjus.commsu.edubyjus.com.

Propagation:

The bromine radical (Br•) adds to the alkene's double bond. This addition occurs in a manner that forms the more stable radical intermediate. For this compound, Br• can add to C2 (forming a radical at C3) or to C3 (forming a radical at C2). Both are secondary radicals. The reaction favors the formation of the more stable radical organicchemistrytutor.comchemistrysteps.combyjus.comnumberanalytics.com.

The resulting alkyl radical then abstracts a hydrogen atom from another molecule of HBr, forming the alkyl halide product and regenerating a bromine radical, which continues the chain libretexts.orgorganicchemistrytutor.comchemistrysteps.combyjus.commsu.edunumberanalytics.com.

Termination: The chain reaction terminates when radicals combine.

Regioselectivity: This mechanism results in anti-Markovnikov addition , where the bromine atom adds to the less substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon libretexts.orgorganicchemistrytutor.comchemistrysteps.combyjus.comnumberanalytics.com. For this compound, the addition of HBr in the presence of peroxides will yield a mixture of 2-bromohexane and 3-bromohexane, with the bromine preferentially attaching to the carbon that leads to the more stable radical intermediate.

Stereoselectivity: Radical additions are generally not stereospecific . The radical intermediates are often planar or rapidly inverting, allowing for attack from either face, leading to a mixture of stereoisomers if chiral centers are formed organicchemistrytutor.com.

Data Table 3.2.1: Free Radical Addition of HBr to this compound

| Reagent | Conditions | Mechanism Type | Regioselectivity Rule | Major Products (Examples) | Stereoselectivity |

| HBr | Peroxides (ROOR), Heat | Free Radical | Anti-Markovnikov | 2-bromohexane, 3-bromohexane | Not stereospecific |

Allylic Hydrogen Abstraction Processesmasterorganicchemistry.commasterorganicchemistry.com

Allylic positions, which are carbons adjacent to a double bond, are particularly reactive towards radical substitution due to the resonance stabilization of the resulting allylic radical intermediate lumenlearning.comfiveable.meyoutube.comlibretexts.orgresearchgate.net.

Mechanism: The most common method for allylic halogenation is the Wohl-Ziegler bromination using N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄) msu.edulumenlearning.comwinona.edu.

Initiation: A low concentration of bromine is generated from NBS, which then dissociates into bromine radicals (Br•) msu.edu.

Propagation:

A bromine radical abstracts an allylic hydrogen atom from the alkene, forming an allylic radical and HBr msu.edulumenlearning.comfiveable.meyoutube.comwinona.edu. The allylic radical is resonance-stabilized, making this step favorable lumenlearning.comlibretexts.org.

The allylic radical then reacts with a molecule of Br₂ (or NBS, which acts as a source of Br₂) to form the allylic bromide product and regenerate a bromine radical, continuing the chain msu.edulumenlearning.com.

Reactivity and Selectivity for this compound: this compound has allylic hydrogens at C1 (primary) and C4 (secondary) libretexts.orgwinona.edu.

Abstraction of a hydrogen from C1 leads to a primary allylic radical.

Abstraction of a hydrogen from C4 leads to a secondary allylic radical.

The secondary allylic radical formed at C4 is more stable due to hyperconjugation and resonance stabilization than the primary allylic radical at C1 libretexts.orgresearchgate.netwinona.edupearson.com. Therefore, hydrogen abstraction is favored at the C4 position, leading to 4-bromo-trans-2-hexene as the major product winona.edu. The allylic radical can also undergo resonance, potentially leading to other brominated products if abstraction occurs at C1 or if the radical rearranges. However, experimental and computational studies suggest that abstraction at C4 is kinetically favored winona.edu.

Data Table 3.2.2: Allylic Bromination of this compound

| Reagent | Solvent | Reaction Type | Position of Abstraction | Major Product (Example) | Product Type |

| NBS | CCl₄ | Radical Substitution | Allylic C4 (secondary) | 4-bromo-trans-2-hexene | Allylic Bromide |

Catalytic Oxidations and Reductions

This compound undergoes various oxidation and reduction reactions, often catalyzed by transition metals or employing specific oxidizing/reducing agents. These reactions are vital for functionalizing the hydrocarbon chain and can be controlled to yield specific stereoisomers.

Stereoselective Hydrogenation Catalysis

Hydrogenation is a fundamental reduction process where hydrogen gas (H₂) adds across a double or triple bond, typically in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) chemistrytalk.orglibretexts.org. For internal alkynes like 2-hexyne (B165341), catalytic hydrogenation can be controlled to yield alkenes. The use of a "poisoned" catalyst, such as Lindlar's catalyst (Pd on CaCO₃ poisoned with lead and quinoline), or modified palladium catalysts, selectively produces cis-alkenes through syn-addition chemistrytalk.orgaskfilo.comrsc.org. For instance, a Pd/SiO₂ catalyst modified with an ionic liquid ([BMPL][DCA]) demonstrated excellent yield (88%) and selectivity towards cis-2-hexene (B1348261) from 2-hexyne, outperforming the traditional Lindlar catalyst and preventing over-hydrogenation to hexane (B92381) or isomerization to this compound rsc.orgrsc.org.

Direct catalytic hydrogenation of this compound itself, using standard catalysts like Pd/C, Pt, or Ni, typically leads to the saturated alkane, hexane. This process also proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond chemistrytalk.orglibretexts.orgmasterorganicchemistry.com. While this compound is achiral, and its hydrogenation to hexane does not introduce chirality, side reactions such as double bond migration and isomerization can occur, particularly with Pd and Ni catalysts, potentially leading to mixtures of isomers illinois.edu.

Table 1: Stereoselective Hydrogenation of 2-Hexyne to cis-2-Hexene

| Catalyst System | Substrate | Product | Yield (%) | Selectivity (%) | Notes |

| Pd/SiO₂ + [BMPL][DCA] (Ionic Liquid) | 2-Hexyne | cis-2-Hexene | 88 | >80 | Superior to Lindlar catalyst; prevents isomerization/over-hydrogenation |

| Lindlar Catalyst | 2-Hexyne | cis-2-Hexene | Varies | High | Traditional catalyst, contains toxic lead |

| Pd/C (neat) | 2-Hexyne | cis-2-Hexene | ~61 (max) | Varies | Prone to isomerization and over-hydrogenation |

Epoxidation Mechanisms and Stereocontrol

Epoxidation involves the addition of an oxygen atom across a carbon-carbon double bond to form an epoxide (oxirane) ring. Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation masterorganicchemistry.comlibretexts.org. The epoxidation of alkenes with peroxyacids is a stereospecific reaction, meaning the stereochemistry of the alkene is retained in the epoxide product. Thus, this compound yields trans-2,3-epoxyhexane masterorganicchemistry.comlibretexts.org. The mechanism involves a concerted, four-membered cyclic transition state where the peroxyacid transfers its oxygen atom to the alkene's π bond masterorganicchemistry.comlibretexts.org.

Research has also explored catalytic epoxidation using heterogeneous catalysts like TS-1 zeolite with hydrogen peroxide. Studies investigating the epoxidation of cis- and this compound in TS-1 zeolite indicated that cis-2-hexene exhibits lower activation energy barriers compared to this compound, suggesting a preference for the cis isomer under these conditions rsc.org. Enzymatic methods, such as using chloroperoxidase, have also been developed for stereospecific olefin epoxidation google.com.

Table 2: Stereospecificity in Alkene Epoxidation

| Alkene Substrate | Epoxidizing Agent | Product Stereochemistry |

| cis-2-Hexene | m-CPBA | cis-2,3-epoxyhexane |

| This compound | m-CPBA | trans-2,3-epoxyhexane |

Dihydroxylation Reactions (e.g., Sharpless Dihydroxylation)

Dihydroxylation introduces two hydroxyl (-OH) groups across a double bond, typically forming vicinal diols (where the -OH groups are on adjacent carbons). Osmium tetroxide (OsO₄) is a highly effective reagent for syn-dihydroxylation, meaning both hydroxyl groups are added to the same face of the double bond lumenlearning.comlibretexts.orglibretexts.org. The reaction proceeds via a cyclic osmate ester intermediate. While OsO₄ can be used stoichiometrically, it is often employed catalytically with a co-oxidant (e.g., N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (B76249) (K₃Fe(CN)₆)) to regenerate the Os(VIII) species and reduce the amount of toxic OsO₄ required wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com.

The Sharpless Asymmetric Dihydroxylation (SAD) is a significant advancement, utilizing chiral quinine-derived ligands (such as (DHQ)₂PHAL or (DHQD)₂PHAL, often supplied in "AD-mix" formulations) to achieve enantioselective dihydroxylation wikipedia.orgmasterorganicchemistry.comresearchgate.netorganic-chemistry.org. For trans-alkenes like this compound, non-asymmetric syn-dihydroxylation with OsO₄ leads to the formation of a racemic mixture of diols, as the two stereocenters formed have opposite configurations (e.g., (2R,3S) and (2S,3R) for this compound). SAD, by employing chiral ligands, can selectively produce one enantiomer of the diol.

Table 3: Stereochemical Outcomes in Alkene Dihydroxylation

| Alkene Substrate | Reagent System | Stereochemistry of Addition | Product Type (for this compound) |

| This compound | OsO₄ (catalytic) + NMO | syn | Racemic mixture of 2,3-hexanediol |

| This compound | OsO₄ + Chiral Ligand (e.g., AD-mix) | syn | Enantiomerically enriched diol |

| This compound | Epoxidation (e.g., m-CPBA) followed by acid hydrolysis | anti | Racemic mixture of 2,3-hexanediol |

Ozonolysis and Oxidative Cleavage

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds using ozone (O₃). The reaction proceeds through a molozonide, which rearranges to a primary ozonide. This intermediate can then cleave to form carbonyl compounds (aldehydes and ketones) via a Criegee intermediate, or undergo further reactions. The work-up step determines the final products: a reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) yields aldehydes and ketones, while an oxidative work-up (e.g., with hydrogen peroxide) can convert aldehydes to carboxylic acids lumenlearning.commasterorganicchemistry.com.

Studies on the ozonolysis of trans-2-hexenal (B146799) (an unsaturated aldehyde) provide insights into the general mechanism and product distribution for alkene derivatives. For trans-2-hexenal, ozonolysis yields products such as 1-butanal and glyoxal, with secondary ozonides also being significant first-generation products acs.orgnih.govresearchgate.netresearchgate.net. While direct ozonolysis data for this compound is less detailed in the provided search results, the general principle applies: the double bond is cleaved, leading to two carbonyl fragments. For this compound, this would result in propanal and butanal.

Other strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can also cleave alkenes, but they often lead to further oxidation, potentially producing carboxylic acids or even carbon dioxide lumenlearning.com.

Table 4: Ozonolysis Products of Alkenes (Illustrative Example: trans-2-Hexenal)

| Substrate | Reagent | Primary Products | Secondary Products / Byproducts | Yields (%) (approx.) |

| trans-2-Hexenal | O₃ | 1-Butanal, Glyoxal | Secondary ozonide, Propylformate | 1-Butanal (17%), Glyoxal (35%), Secondary ozonide (49%), Propylformate (18%) |

| This compound | O₃ | Propanal, Butanal (predicted) | (Further oxidation possible) | N/A |

Cycloaddition Reactions

Cycloaddition reactions involve the formation of cyclic compounds through the concerted combination of two or more unsaturated molecules.

Diels-Alder Reactions with this compound as Dienophile

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne), forming a six-membered ring ebsco.comwikipedia.orgmasterorganicchemistry.comlibretexts.org. For the reaction to occur efficiently, the diene must be able to adopt an s-cis conformation, and there is typically an electronic demand: electron-rich dienes react best with electron-poor dienophiles ebsco.comwikipedia.orglibretexts.org.

This compound, as a simple internal alkene without significant electron-withdrawing or electron-donating substituents directly attached to the double bond, is considered a relatively unreactive dienophile in standard Diels-Alder reactions libretexts.org. It would require highly reactive dienes or forcing conditions to participate effectively. However, if this compound were to react as a dienophile, its trans stereochemistry would be preserved in the resulting cyclohexene (B86901) product, leading to trans-substitution at the carbons derived from the dienophile libretexts.orglibretexts.org.

Table 5: Key Characteristics of the Diels-Alder Reaction

| Feature | Requirement / Tendency | Impact on this compound as Dienophile |

| Diene Requirement | Must be conjugated and able to adopt s-cis conformation. | N/A (focus is on dienophile) |

| Electronic Demand | Electron-rich diene + Electron-poor dienophile (normal demand). | This compound is electron-neutral. |

| Dienophile Reactivity | Electron-withdrawing groups on dienophile enhance reactivity. | This compound lacks such groups. |

| Stereochemistry | Stereochemistry of diene and dienophile is retained in the product. | This compound would yield trans-substitution. |

| Overall Reactivity | Simple alkenes like this compound are generally poor dienophiles. | Low reactivity expected. |

Compound List

this compound

2-Hexyne

cis-2-Hexene

Hexane

Hydrogen (H₂)

Palladium (Pd)

Platinum (Pt)

Nickel (Ni)

Lindlar catalyst

Pd/SiO₂

[BMPL][DCA] (Ionic Liquid)

[BMIM][PF₆] (Ionic Liquid)

Osmium tetroxide (OsO₄)

N-methylmorpholine N-oxide (NMO)

Potassium ferricyanide (K₃Fe(CN)₆)

(DHQ)₂PHAL

(DHQD)₂PHAL

AD-mix α

AD-mix β

m-CPBA (meta-chloroperoxybenzoic acid)

TS-1 zeolite

Hydrogen peroxide (H₂O₂)

Ozone (O₃)

1-Butanal

Glyoxal

Propylformate

Secondary ozonide

trans-2-Hexenal

Propanal

Cyclopentadiene

1,3-Butadiene

Maleic anhydride (B1165640)

Acetaldehyde

Formaldehyde

2-oxo-butanal

Chloroperoxidase

Iodine (I₂)

Sodium periodate (B1199274) (NaIO₄)

[2+2] Photocycloadditionsnih.gov

Photocycloaddition reactions, particularly the [2+2] photocycloaddition, represent a powerful method for forming cyclobutane (B1203170) rings from alkenes. This reaction typically involves the photochemical excitation of one or both alkene components, leading to the formation of two new sigma bonds and a four-membered ring. These reactions can occur either intermolecularly, between two separate alkene molecules, or intramolecularly, where the two alkene units are tethered within the same molecule. Intramolecular [2+2] photocycloadditions are often more predictable in terms of regioselectivity and stereoselectivity due to the conformational constraints imposed by the tether. While the general principles of alkene photocycloaddition are well-established, specific detailed studies focusing on this compound as a direct reactant in [2+2] photocycloaddition reactions were not prominently featured in the reviewed literature. However, the inherent reactivity of the alkene functional group in this compound suggests its potential participation in such transformations under appropriate conditions, contributing to the synthesis of cyclobutane derivatives. nsf.govresearchgate.netresearchgate.netbeilstein-journals.orgnih.gov

Polymerization and Oligomerization Mechanisms

This compound, being an internal alkene, is not typically used as a primary monomer in the direct chain-growth polymerization methods like those employed for ethylene (B1197577) or propylene (B89431). However, related hexene isomers, particularly 1-hexene (B165129), play crucial roles as comonomers or chain transfer agents in various catalytic polymerization systems, significantly influencing the properties of the resulting polymers.

Ziegler-Natta Polymerization

Ziegler-Natta (ZN) catalysts, historically pivotal in olefin polymerization, facilitate the synthesis of polyolefins such as polyethylene (B3416737) and polypropylene (B1209903) through a coordination-insertion mechanism. These heterogeneous catalysts typically involve transition metal halides (e.g., titanium compounds) activated by organoaluminum cocatalysts. While ZN catalysts are highly effective for alpha-olefins like ethylene and propylene, their application with internal alkenes like this compound as primary monomers is less common. However, 1-hexene is widely used as a comonomer in the production of linear low-density polyethylene (LLDPE) with ZN catalysts, where it introduces short-chain branches, thereby modifying the polymer's density, crystallinity, and mechanical properties. 1-Hexene can also act as a chain transfer agent, influencing the molecular weight of the polymer.

Table 1: Chain Transfer in Ziegler-Natta Polymerization with 1-Hexene

| Catalyst System (TMC/MgCl₂/AlEt₃) | Comonomer | Comonomer Content (mol%) | Mw ( g/mol ) | Mw/Mn | Terminal Vinyl Groups (groups/chain) |

|---|---|---|---|---|---|

| 1 (Ethylene) | - | - | 50,000 | 2.0 | 0.18 |

| 2 (Ethylene) | 1-Hexene | 4.7 | 42,000 | 8.4 | 2.0 |

| 4 (Ethylene) | 1-Hexene | 12.5 | 54,000 | 9.2 | 1.0 |

Data adapted from researchgate.net. TMC: Titanium-Magnesium Chloride; AlEt₃: Triethylaluminum. Conditions: Ethylene pressure 2 bar, 80 °C, cocatalyst (AlEt₃) = 2.6 mmol/L, without hydrogen.

Metallocene Catalyzed Polymerization

Table 2: Ethylene/1-Hexene Copolymerization with POPs-Supported Metallocene Catalysts

| Catalyst System (POPs-supported (nBuCp)₂ZrCl₂/MAO) | Activity (g PE / mmol Zr · h) | Comonomer Content (mol%) | Mw ( g/mol ) | Mw/Mn |

|---|---|---|---|---|

| PE-1 (POP-1 support) | 12,500 | 10.1 | 130,000 | 2.5 |

| PE-2 (POP-2 support) | 10,500 | 12.5 | 110,000 | 2.8 |

| PE-3 (POP-3 support) | 9,800 | 14.0 | 105,000 | 3.0 |

Data adapted from mdpi.com. POP: Porous Organic Polymer. MAO: Methylaluminoxane (B55162). Polymerization conducted in slurry process.

Ring-Opening Metathesis Polymerization (ROMP)nsf.govnih.gov

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization mechanism that utilizes cyclic olefins and transition metal catalysts (e.g., based on molybdenum, tungsten, or ruthenium) to form polymers. The process involves the cleavage of a cyclic double bond and the formation of a linear polymer chain, conserving unsaturation along the backbone. This compound, being an acyclic olefin, is not a direct monomer for ROMP. However, 1-hexene has been observed to function as a chain transfer agent in some ROMP systems, helping to control the molecular weight of the resulting polymers. Studies on ROMP have also explored the influence of stereochemistry in cyclic monomers, such as trans-silacycloheptene, where the trans configuration of the cyclic alkene influenced its reactivity and the stereochemistry of the resulting polymer. mit.eduresearchgate.netresearchgate.net

Table 3: ROMP Stereoisomer Ratio Comparison (Silacycloheptenes)

| Monomer Type (Silacycloheptene) | Catalyst Type | Polymer Stereoisomer Ratio (trans:cis) | Notes |

|---|---|---|---|

| trans-Silacycloheptene (G2) | G2 catalyst | ~1.5:1 | Not stereoselective |

Data adapted from mit.edu. This table illustrates the relevance of stereochemistry in ROMP, though it refers to silacycloheptenes rather than hexenes.

Rearrangement Reactions and Isomerizationsnih.govmdpi.comrsc.org

The isomerization of hexenes is a significant area of study, particularly concerning the conversion of less stable isomers, such as 1-hexene, to more thermodynamically favored internal alkenes, including this compound and trans-3-hexene. This process is commonly catalyzed by acidic materials, notably zeolites, which provide active sites for double-bond migration and cis-trans isomerization.

Experimental investigations using catalysts like HBEA have demonstrated that the isomerization of 1-hexene can lead to significant yields of this compound. For instance, under specific conditions, nearly 90% conversion of 1-hexene resulted in approximately 70% yield of 2-hexenes (with 55% being this compound) and 20% yield of 3-hexenes. researchgate.net The preference for trans isomers is often observed, although exceptions can occur depending on the starting isomer and catalyst. The ability of zeolites to catalyze both double-bond shifts and cis-trans rearrangements highlights their utility in controlling olefin isomer distributions. osti.govresearchgate.netrsc.org

Table 4: Zeolite-Catalyzed Isomerization of 1-Hexene

| Catalyst | Conversion of 1-Hexene | Yield of 2-Hexenes (%) | Yield of 3-Hexenes (%) | Key Isomer Yields (2-Hexenes) | Activation Barrier (kcal/mol) |

|---|---|---|---|---|---|

| HBEA | ~90% | ~70 | ~20 | 55% this compound | N/A |

Data compiled from osti.govresearchgate.net. Conditions vary.

Oxidative Degradation in High-Temperature Environments (Combustion-related pathways)nsf.govmit.eduosti.gov

The behavior of this compound under high-temperature oxidative environments, such as those encountered in combustion processes, is characterized by complex reaction pathways. Studies comparing the combustion of linear hexene isomers, including this compound, reveal differences in their reactivity and ignition characteristics. This compound has been found to be more reactive than 1-hexene in some ignition studies, attributed to the stabilization of intermediate radicals formed during its oxidation. rsc.org

At high temperatures (above 1400 K), the dominant fuel consumption pathway for hexenes typically involves the scission of an allylic C-C bond, yielding allyl and propyl radicals. rsc.orgrsc.org However, at lower temperatures, oxidation pathways involving reactions with species like hydroxyl (OH) radicals and nitrooxy (NO₃) radicals become significant. rsc.orgnih.gov For instance, the oxidation of this compound by NO₃ radicals and ozone has been investigated, with ozone contributing substantially to its oxidation.

Compound List:

this compound

1-Hexene

cis-2-Hexene

trans-3-Hexene

Ethylene

Propylene

1-Octene

trans-Silacycloheptene

cis-Silacycloheptene

Norbornene

Tetracyclododecene

Cyclooctene

Polybutadiene

Polyethylene

Polypropylene

Poly(trans-silacycloheptene)

Polycyclooctene

Advanced Spectroscopic and Analytical Characterization Techniques in Trans 2 Hexene Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Derivative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for structure determination and mechanistic studies. For trans-2-hexene, NMR provides crucial information about the arrangement of atoms and their connectivity.

Dynamic NMR Spectroscopy for Conformational Dynamics